Cas no 83459-29-4 (3,4-Diethoxybenzyl alcohol)

3,4-Diethoxybenzyl alcohol structure
3,4-Diethoxybenzyl alcohol structure
Product Name:3,4-Diethoxybenzyl alcohol
CAS No:83459-29-4
MF:C11H16O3
MW:196.242943763733
CID:60569
PubChem ID:854053
Update Time:2024-10-26

3,4-Diethoxybenzyl alcohol Chemical and Physical Properties

Names and Identifiers

    • 3,4-Diethoxybenzyl alcohol
    • 3,4-Diethoxyphenyl methanol
    • (3,4-diethoxyphenyl)methanol
    • 3,4-Diaethoxy-benzylalkohol
    • Benzenemethanol,3,4-diethoxy
    • 3,4-Diethoxybenzenemethanol (ACI)
    • Benzyl alcohol, 3,4-diethoxy- (4CI)
    • 3,4-Diethoxybenzylalcohol
    • SCHEMBL697888
    • CS-0224823
    • 83459-29-4
    • MFCD01321083
    • 3,4-Diethoxyphenylmethanol
    • HMS1783J06
    • DTXSID30357539
    • ZOLYZUOLHFXYQD-UHFFFAOYSA-N
    • EN300-12112
    • Z57983014
    • AKOS000248967
    • 3,4-Diethoxybenzyl alcohol, 97%
    • G61826
    • MDL: MFCD01321083
    • Inchi: 1S/C11H16O3/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-7,12H,3-4,8H2,1-2H3
    • InChI Key: ZOLYZUOLHFXYQD-UHFFFAOYSA-N
    • SMILES: OCC1C=C(OCC)C(OCC)=CC=1

Computed Properties

  • Exact Mass: 196.11000
  • Monoisotopic Mass: 196.109944
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 38.7

Experimental Properties

  • Color/Form: solid
  • Density: 1.1±0.1 g/cm3
  • Melting Point: 39-43 °C (lit.)
  • Boiling Point: 308.2±27.0 °C at 760 mmHg
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: 1.512
  • PSA: 38.69000
  • LogP: 1.97630
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

3,4-Diethoxybenzyl alcohol Security Information

3,4-Diethoxybenzyl alcohol Customs Data

  • HS CODE:2909499000
  • Customs Data:

    China Customs Code:

    2909499000

    Overview:

    2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

3,4-Diethoxybenzyl alcohol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019117741-10g
(3,4-Diethoxyphenyl)methanol
83459-29-4 97%
10g
$469.00 2023-08-31
Alichem
A019117741-25g
(3,4-Diethoxyphenyl)methanol
83459-29-4 97%
25g
$804.00 2023-08-31
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
523534-5G
3,4-Diethoxybenzyl alcohol
83459-29-4 97%
5G
¥1611.75 2022-02-24
TRC
D680105-10mg
3,4-Diethoxybenzyl Alcohol
83459-29-4
10mg
$ 50.00 2022-06-05
TRC
D680105-50mg
3,4-Diethoxybenzyl Alcohol
83459-29-4
50mg
$ 65.00 2022-06-05
TRC
D680105-100mg
3,4-Diethoxybenzyl Alcohol
83459-29-4
100mg
$ 95.00 2022-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1295493-50mg
(3,4-Diethoxyphenyl)methanol
83459-29-4 97%
50mg
¥507.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1295493-100mg
(3,4-Diethoxyphenyl)methanol
83459-29-4 97%
100mg
¥448.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1295493-250mg
(3,4-Diethoxyphenyl)methanol
83459-29-4 97%
250mg
¥648.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1295493-500mg
(3,4-Diethoxyphenyl)methanol
83459-29-4 97%
500mg
¥1263.00 2024-07-28

3,4-Diethoxybenzyl alcohol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel (Palladium bimetallic catalyst) ,  Palladium (Nickel bimetallic catalyst) Solvents: Methanol ;  4 h, rt
Reference
Highly chemoselective hydrogenation of active benzaldehydes to benzyl alcohols catalyzed by bimetallic nanoparticles
Liu, Chulong; et al, Tetrahedron Letters, 2015, 56(46), 6460-6462

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Reference
Synthesis and antitumor evaluation of arctigenin derivatives based on antiausterity strategy
Kudou, Naoki; et al, European Journal of Medicinal Chemistry, 2013, 60, 76-88

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  30 min, 100 °C; 4 h, 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Reference
In vitro study and structure-activity relationship analysis of stilbenoid derivatives as powerful vasorelaxants: Discovery of new lead compound
Chan, Sock Ying; et al, Bioorganic Chemistry, 2020, 104,

Production Method 4

Reaction Conditions
Reference
Degradation of the diarylpropane lignin model compound 1-(3',4'-diethoxyphenyl)-1,3-dihydroxy-2-(4''-methoxyphenyl)propane and derivatives by the basidiomycete Phanerochaete chrysosporium
Enoki, Akio; et al, Archives of Microbiology, 1982, 132(2), 123-30

Production Method 5

Reaction Conditions
Reference
Degradation of the diarylpropane lignin model compound 1-(3',4'-diethoxyphenyl)-1,3-dihydroxy-2-(4''-methoxyphenyl)propane and derivatives by the basidiomycete Phanerochaete chrysosporium
Enoki, Akio; et al, Archives of Microbiology, 1982, 132(2), 123-30

Production Method 6

Reaction Conditions
Reference
Degradation of the diarylpropane lignin model compound 1-(3',4'-diethoxyphenyl)-1,3-dihydroxy-2-(4''-methoxyphenyl)propane and derivatives by the basidiomycete Phanerochaete chrysosporium
Enoki, Akio; et al, Archives of Microbiology, 1982, 132(2), 123-30

Production Method 7

Reaction Conditions
Reference
Degradation of the diarylpropane lignin model compound 1-(3',4'-diethoxyphenyl)-1,3-dihydroxy-2-(4''-methoxyphenyl)propane and derivatives by the basidiomycete Phanerochaete chrysosporium
Enoki, Akio; et al, Archives of Microbiology, 1982, 132(2), 123-30

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ;  0.5 h, 50 °C
1.2 12 h, 80 - 85 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  30 min, 100 °C; 4 h, 100 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Reference
In vitro study and structure-activity relationship analysis of stilbenoid derivatives as powerful vasorelaxants: Discovery of new lead compound
Chan, Sock Ying; et al, Bioorganic Chemistry, 2020, 104,

3,4-Diethoxybenzyl alcohol Raw materials

3,4-Diethoxybenzyl alcohol Preparation Products

3,4-Diethoxybenzyl alcohol Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:83459-29-4)3,4-二乙氧基苄醇
Order Number:LE26298121
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:55
Price ($):discuss personally
Email:18501500038@163.com

3,4-Diethoxybenzyl alcohol Related Literature

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:83459-29-4)3,4-二乙氧基苄醇
LE26298121
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email